5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the fluorophenoxy and phenyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenol with a suitable methylating agent to form 4-fluorophenylmethanol. This intermediate is then reacted with a nitrile oxide precursor to form the oxadiazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological targets, influencing their activity. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 5-[(4-bromophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Uniqueness
Compared to its analogs, 5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-12-6-8-13(9-7-12)19-10-14-17-15(18-20-14)11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZFZGUJTLWTQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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